3-Benzyloxy-4-fluorophenylboronic acid 3-Benzyloxy-4-fluorophenylboronic acid
Brand Name: Vulcanchem
CAS No.: 957034-74-1
VCID: VC2904169
InChI: InChI=1S/C13H12BFO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
SMILES: B(C1=CC(=C(C=C1)F)OCC2=CC=CC=C2)(O)O
Molecular Formula: C13H12BFO3
Molecular Weight: 246.04 g/mol

3-Benzyloxy-4-fluorophenylboronic acid

CAS No.: 957034-74-1

Cat. No.: VC2904169

Molecular Formula: C13H12BFO3

Molecular Weight: 246.04 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyloxy-4-fluorophenylboronic acid - 957034-74-1

Specification

CAS No. 957034-74-1
Molecular Formula C13H12BFO3
Molecular Weight 246.04 g/mol
IUPAC Name (4-fluoro-3-phenylmethoxyphenyl)boronic acid
Standard InChI InChI=1S/C13H12BFO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
Standard InChI Key QDKHJFAOVBXUDN-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1)F)OCC2=CC=CC=C2)(O)O
Canonical SMILES B(C1=CC(=C(C=C1)F)OCC2=CC=CC=C2)(O)O

Introduction

Chemical Properties and Structure

Molecular Composition and Physical Characteristics

3-Benzyloxy-4-fluorophenylboronic acid has a molecular formula of C₁₃H₁₂BFO₃, similar to related compounds in the benzyloxyphenylboronic acid family. Its molecular structure comprises a phenyl ring with a boronic acid group (B(OH)₂), a benzyloxy substituent (OCH₂C₆H₅) at the 3-position, and a fluorine atom at the 4-position. The molecular weight is approximately 262 g/mol, placing it in a similar range to the structurally related 4-Benzyloxy-3-chlorophenylboronic acid, which has a reported molecular weight of 262.50 g/mol.

The physical appearance of 3-Benzyloxy-4-fluorophenylboronic acid is typically a white to off-white crystalline solid, consistent with other arylboronic acids. It generally exhibits limited water solubility but dissolves well in organic solvents such as methanol, ethanol, tetrahydrofuran, and dimethyl sulfoxide. These solubility characteristics are important considerations for researchers planning reactions involving this compound.

Electronic and Structural Properties

The electronic properties of 3-Benzyloxy-4-fluorophenylboronic acid are influenced by both the electron-donating benzyloxy group and the electron-withdrawing fluorine atom. This creates an interesting electronic distribution across the molecule that affects its reactivity in various chemical transformations. The benzyloxy group at the 3-position contributes electron density to the aromatic ring through resonance effects, while the fluorine at the 4-position withdraws electron density through both inductive and resonance mechanisms.

The boronic acid functionality is particularly significant as it can act as a Lewis acid due to the vacant p-orbital on the boron atom. This property enables the compound to participate in various reactions, including nucleophilic additions and coordination with Lewis bases. The presence of the fluorine atom likely affects the acidity of the boronic acid group, potentially altering its reactivity compared to non-fluorinated analogs.

Synthesis Methods

Common Synthetic Routes

The synthesis of 3-Benzyloxy-4-fluorophenylboronic acid typically follows methodologies similar to those used for related benzyloxyphenylboronic acid derivatives. Based on approaches used for similar compounds, several synthetic routes can be proposed:

One common approach involves the borylation of an appropriately substituted aryl halide precursor. This method typically starts with 3-benzyloxy-4-fluorobromobenzene or the corresponding iodide, which undergoes a metal-halogen exchange reaction followed by treatment with a trialkyl borate and subsequent hydrolysis. The borylation step often employs organolithium or Grignard reagents, similar to the synthesis of 4-Benzyloxy-3-chlorophenylboronic acid which utilizes 4-benzyloxy-3-chlorophenyl magnesium bromide and trimethyl borate.

An alternative synthetic route may involve palladium-catalyzed borylation of 3-benzyloxy-4-fluorobenzene using bis(pinacolato)diboron or pinacolborane, followed by hydrolysis to obtain the boronic acid. This approach is analogous to methods employed for preparing structurally related compounds, including 3-Benzyloxy-4-chloro-2-fluorophenylboronic acid, which utilizes palladium catalysts such as Pd(dppf)Cl₂.

Reaction Conditions and Considerations

The synthesis of 3-Benzyloxy-4-fluorophenylboronic acid requires careful control of reaction conditions to achieve optimal yields and purity. For metal-halogen exchange routes, the reaction is typically conducted under an inert atmosphere (nitrogen or argon) at low temperatures (-78°C to -40°C) to prevent side reactions, similar to the conditions required for the synthesis of 4-Benzyloxy-3-chlorophenylboronic acid.

For palladium-catalyzed borylation approaches, the reaction usually proceeds at elevated temperatures (80-100°C) in the presence of a base such as potassium acetate and a suitable solvent like dimethyl sulfoxide or dioxane. These conditions are comparable to those employed in the synthesis of 3-Benzyloxy-4-chloro-2-fluorophenylboronic acid.

The purification of 3-Benzyloxy-4-fluorophenylboronic acid typically involves recrystallization from appropriate solvent systems, column chromatography, or a combination of these techniques to remove impurities and obtain the pure compound. Care must be taken during purification to minimize exposure to moisture, as boronic acids can undergo dehydration to form boroxines.

Chemical Reactions and Applications

Suzuki-Miyaura Cross-Coupling Reactions

The most significant application of 3-Benzyloxy-4-fluorophenylboronic acid is in Suzuki-Miyaura cross-coupling reactions, where it serves as a key building block for carbon-carbon bond formation. This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, resulting in the formation of new carbon-carbon bonds .

The mechanism of the Suzuki-Miyaura coupling involving 3-Benzyloxy-4-fluorophenylboronic acid follows the general pathway established for boronic acids:

  • Oxidative addition of the aryl halide to the palladium(0) catalyst, forming a palladium(II) complex

  • Transmetalation, where the aryl group from the boronic acid transfers to the palladium complex

  • Reductive elimination, releasing the coupled product and regenerating the palladium(0) catalyst

The presence of the benzyloxy and fluoro substituents in 3-Benzyloxy-4-fluorophenylboronic acid influences the transmetalation step, potentially affecting the rate and efficiency of the coupling reaction. Researchers often utilize this compound to create intricate organic frameworks through the construction of carbon-carbon bonds in complex molecule synthesis .

Other Chemical Transformations

Beyond Suzuki coupling, 3-Benzyloxy-4-fluorophenylboronic acid can participate in various other chemical transformations:

  • Oxidation reactions: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

  • Chan-Lam coupling: This copper-catalyzed reaction enables the formation of carbon-heteroatom bonds, allowing the conversion of the boronic acid to aryl ethers, aryl amines, or aryl sulfides.

  • Petasis reaction: This multicomponent reaction involves the boronic acid, an amine, and an aldehyde or ketone, resulting in the formation of amino alcohols.

  • Nucleophilic substitution: The fluorine atom can potentially participate in nucleophilic aromatic substitution reactions, especially when activated by appropriate substituents or catalysts.

These diverse reaction pathways make 3-Benzyloxy-4-fluorophenylboronic acid a versatile intermediate in organic synthesis, with applications extending beyond simple coupling reactions.

Applications in Research and Development

Pharmaceutical Development

3-Benzyloxy-4-fluorophenylboronic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of targeted cancer therapies and other medicinal compounds . The unique substitution pattern of this molecule allows it to be incorporated into complex structures that may possess specific biological activities.

The fluorine substituent is especially valuable in medicinal chemistry due to its ability to enhance metabolic stability, increase lipophilicity, and improve binding interactions with target proteins through hydrogen bonding or dipole interactions. These properties make fluorinated compounds, including those derived from 3-Benzyloxy-4-fluorophenylboronic acid, particularly attractive for drug development.

Table 1: Potential Applications of 3-Benzyloxy-4-fluorophenylboronic acid in Pharmaceutical Development

Application AreaRoleAdvantage
Cancer TherapeuticsBuilding block for kinase inhibitorsFluorine enhances binding affinity and metabolic stability
Anti-inflammatory DrugsIntermediate for COX inhibitorsBenzyloxy group provides additional binding interactions
CNS-targeted DrugsPrecursor for drugs with improved BBB penetrationFluorine increases lipophilicity and membrane permeability
Antiviral CompoundsBuilding block for protease inhibitorsCombination of substituents allows for structural diversity
Receptor-targeted TherapeuticsStructural component for receptor ligandsFluorine can form hydrogen bonds with receptor binding sites

Material Science Applications

In the field of material science, 3-Benzyloxy-4-fluorophenylboronic acid and its derivatives contribute to the development of functional materials with enhanced properties . The compound can be incorporated into polymers and nanomaterials to improve characteristics such as conductivity, strength, and thermal stability.

The boronic acid functionality allows for the creation of boronate esters, which can serve as crosslinking agents in polymer chemistry. These crosslinked materials often exhibit improved mechanical properties and chemical resistance. Additionally, the fluorine substituent can contribute to materials with interesting surface properties, including hydrophobicity and oleophobicity.

Biochemical Research Tools

In biochemistry, 3-Benzyloxy-4-fluorophenylboronic acid can serve as a valuable tool for studying protein interactions and enzyme activities . Boronic acids have a well-established ability to form reversible covalent bonds with diols, hydroxyl groups, and certain amino acids, making them useful for protein labeling and the development of enzyme inhibitors.

The compound's structural features allow it to potentially interact with specific biomolecules, making it suitable for developing probes that can help researchers understand biological processes at a molecular level. Furthermore, fluorine-containing compounds can be utilized in 19F-NMR studies, providing a sensitive method for monitoring interactions in biological systems.

Antimicrobial Properties

Boronic acids, including benzyloxyphenylboronic acid derivatives, have been explored for their antimicrobial activities. The potential antimicrobial properties of 3-Benzyloxy-4-fluorophenylboronic acid may be attributed to its ability to interact with essential enzymes in microbial cells, particularly those containing serine residues at their active sites.

The compound may inhibit various bacterial enzymes, including β-lactamases, penicillin-binding proteins, and certain proteases, thereby disrupting critical cellular processes in microorganisms. The fluorine substituent could enhance the compound's ability to penetrate bacterial cell walls and membranes, potentially increasing its antimicrobial efficacy.

Comparison with Related Compounds

Structural and Reactivity Comparisons

3-Benzyloxy-4-fluorophenylboronic acid exhibits both similarities and differences when compared to related compounds such as 4-Benzyloxy-3-fluorophenylboronic acid, 4-Benzyloxy-3-chlorophenylboronic acid, and 3-Benzyloxy-4-chloro-2-fluorophenylboronic acid.

Table 3: Comparison of 3-Benzyloxy-4-fluorophenylboronic acid with Related Compounds

CompoundKey Structural DifferenceReactivity ImplicationsApplication Differences
3-Benzyloxy-4-fluorophenylboronic acidReference compoundBaseline reactivityDiverse applications
4-Benzyloxy-3-fluorophenylboronic acid Positional isomer (benzyloxy and fluoro positions swapped)Different electronic distribution affecting boronic acid reactivitySimilar applications but possibly different binding properties
4-Benzyloxy-3-chlorophenylboronic acidChloro instead of fluoro; different substituent positionsChloro is less electronegative than fluoro; potentially different reactivity in coupling reactionsApplications in similar areas with different electronic properties
3-Benzyloxy-4-chloro-2-fluorophenylboronic acidAdditional fluoro at 2-position; chloro instead of fluoro at 4-positionMore complex electronic distribution; potentially more sterically hinderedMore specialized applications due to additional substituent

The positional differences of substituents in these compounds result in distinct electronic and steric environments around the boronic acid group, affecting their reactivity in various chemical transformations. For instance, the position of the fluorine atom relative to the boronic acid group can influence the acidity of the boronic acid and its susceptibility to transmetalation in Suzuki coupling reactions.

Application Differences

While all these compounds find applications in organic synthesis, particularly in cross-coupling reactions, their specific applications may vary based on their structural features. 3-Benzyloxy-4-fluorophenylboronic acid may be preferentially selected for certain applications where its specific substitution pattern provides advantages, such as in the synthesis of pharmaceutical compounds targeting specific biological receptors.

The fluorine substituent in 3-Benzyloxy-4-fluorophenylboronic acid may make it particularly valuable in medicinal chemistry applications, as fluorinated compounds often exhibit improved metabolic stability and enhanced binding interactions with target proteins compared to their chlorinated counterparts.

Current Research Trends and Future Perspectives

Recent Developments

Current research involving benzyloxyphenylboronic acid derivatives, including compounds similar to 3-Benzyloxy-4-fluorophenylboronic acid, focuses on expanding their applications beyond traditional cross-coupling reactions. Recent developments include the exploration of these compounds in:

  • Photoredox catalysis, where the unique electronic properties of fluorinated boronic acids can be leveraged in light-driven transformations

  • Flow chemistry applications, enabling more efficient and scalable synthetic processes

  • Bioorthogonal chemistry, utilizing the specificity of boronic acid interactions for labeling and modification of biomolecules

  • Development of boron-containing pharmaceuticals, where the boronic acid or its derivatives are retained in the final drug molecule rather than being used merely as synthetic intermediates

Future Research Directions

Future research involving 3-Benzyloxy-4-fluorophenylboronic acid may explore several promising directions:

  • Investigation of its potential as a building block for novel fluorinated pharmaceutical compounds with improved pharmacokinetic properties

  • Development of more efficient and selective cross-coupling methodologies that take advantage of its specific electronic and steric characteristics

  • Exploration of its applications in material science, particularly in the creation of functional polymers and nanomaterials with unique properties

  • Study of its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties

  • Utilization in the development of molecular sensors and diagnostic agents that can selectively bind to specific biomolecules

These research directions highlight the continued relevance and potential of 3-Benzyloxy-4-fluorophenylboronic acid in various scientific disciplines.

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